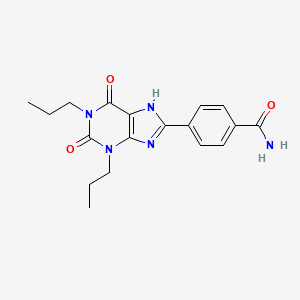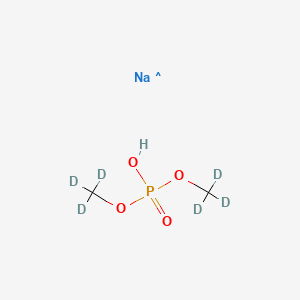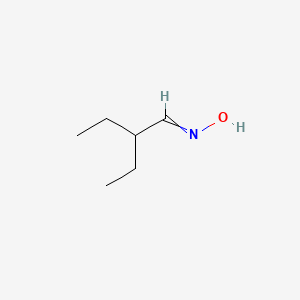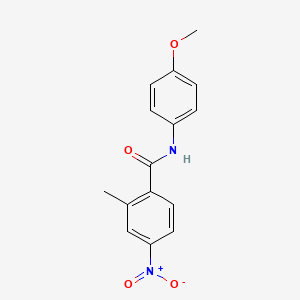
Piperettine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperettine is a naturally occurring alkaloid found in various species of the Piper genus, particularly in black pepper (Piper nigrum). It is known for its distinctive pungent taste and has been studied for its potential pharmacological properties. The molecular formula of this compound is C19H21NO3, and it has a molecular weight of 311.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperettine can be synthesized through several methods. One common synthetic route involves the reaction of piperic acid chloride with piperidine. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as black pepper. The extraction process includes grinding the pepper seeds to a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Piperettine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound alcohol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of flavoring agents and as a bioactive compound in agricultural products
Mécanisme D'action
Piperettine exerts its effects through multiple molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also affects signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Piperettine is often compared with other similar alkaloids such as Piperine and Piperylin. While all these compounds share a common structural motif, this compound is unique due to its specific molecular interactions and biological activities. For example:
Piperine: Known for its bioavailability-enhancing properties.
Piperylin: Studied for its neuroprotective effects.
This compound’s distinct chemical structure and pharmacological profile make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
583-34-6 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |
Clé InChI |
DLKOUKNODPCIHZ-UMYWTXKFSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
148 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)


![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



